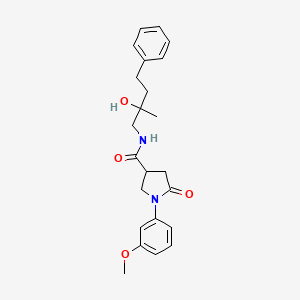

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

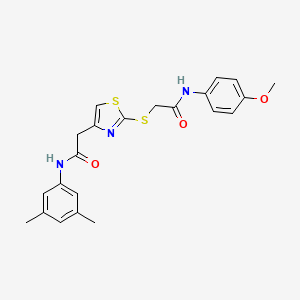

The compound 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-3-carboxylic acid is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in peptide synthesis for the temporary protection of the amino group. This specific compound is not directly mentioned in the provided papers, but its structure is related to the Fmoc-protected amino acids and carbamates discussed in the research.

Synthesis Analysis

The synthesis of related Fmoc-amino acid derivatives typically involves the reaction of an amino acid or its equivalent with an Fmoc-protecting group. For example, the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid is achieved by reacting 3-bromopyruvic acid with N-Fmoc-thiourea, which is obtained from potassium thiocyanate . This method could potentially be adapted for the synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-3-carboxylic acid by using the appropriate pyrazole derivative as the starting material.

Molecular Structure Analysis

The molecular structure of Fmoc-protected compounds is characterized by the presence of the fluorenyl group, which provides steric hindrance and protects the amino or carboxylic group during peptide synthesis. The structure is confirmed using various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry, as seen in the characterization of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates .

Chemical Reactions Analysis

Fmoc-protected amino acids and derivatives are used in peptide synthesis, where they undergo reactions such as deprotection and coupling. The Fmoc group is typically removed under basic conditions, allowing the amino group to participate in peptide bond formation. The carbamates mentioned in the papers are used as intermediates for the synthesis of dipeptidyl urea esters, demonstrating the versatility of Fmoc-protected compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical properties of Fmoc-protected compounds, such as solubility and crystallinity, are important for their handling and purification. The carbamates described in the papers are crystalline solids, which facilitates their isolation and characterization . The chemical properties, such as stability and reactivity, are influenced by the protective Fmoc group, which is designed to be stable under certain conditions and reactive under others, particularly during the deprotection step in peptide synthesis.

Aplicaciones Científicas De Investigación

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative closely related to the mentioned chemical, is extensively used for protecting hydroxy-groups in the synthesis of peptides and other organic molecules. This protection strategy is vital in complex chemical syntheses where selective deprotection and functionalization are required. The Fmoc group can be removed under mild conditions, leaving other sensitive groups intact, which is a crucial aspect in the stepwise construction of peptides (Gioeli & Chattopadhyaya, 1982).

Synthesis of Thiazole Derivatives

Another application involves the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting the versatility of the Fmoc group in constructing heterocyclic compounds. This process showcases the utility of fluorenylmethoxycarbonyl-protected intermediates in organic synthesis, enabling the production of compounds with potential biological activity (Le & Goodnow, 2004).

Facilitating Solid-Phase Peptide Synthesis

The Fmoc group is fundamental in solid-phase peptide synthesis (SPPS), providing an orthogonal protection strategy that simplifies the synthesis of peptides and small proteins. This approach has revolutionized peptide synthesis, allowing for the assembly of complex peptides with high efficiency and fidelity. The development of various solid supports and linkages has expanded the capabilities of Fmoc SPPS, enabling the synthesis of biologically active peptides and proteins (Fields & Noble, 2009).

Advanced Derivatization Techniques

Additionally, 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide is utilized as a derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), emphasizing the role of fluorenylmethoxycarbonyl derivatives in analytical chemistry. This application underscores the importance of such compounds in enhancing the sensitivity and selectivity of analytical methods for studying complex biological samples (Iwata et al., 1994).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-23-10-17(18(22-23)19(24)25)21-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16H,11H2,1H3,(H,21,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFRHURWADUJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-3-carboxylic acid | |

CAS RN |

2243514-25-0 |

Source

|

| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B2517843.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2517851.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2517852.png)

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2517859.png)